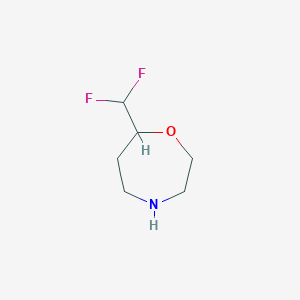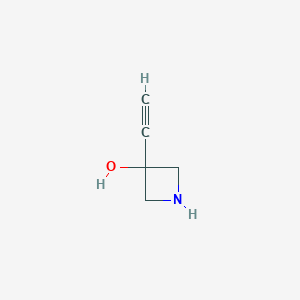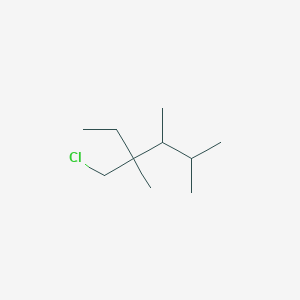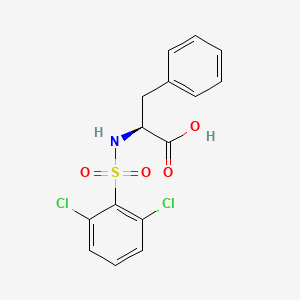
5,6,7-Trifluoroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroquinolin-3-amine typically involves the cyclization of appropriately substituted anilines. One common method is the Skraup reaction, which involves the cyclization of 3,4,5-trifluoroaniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach involves the cyclization of 2,4,5-trifluoro substituted acetanilide with acrolein .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and reduction:
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-coupling reactions: Typical reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: Substituted quinolines with various functional groups.
Cross-coupling reactions: Biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluoroquinolin-3-amine has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Difluoroquinolin-3-amine
- 5,6,8-Trifluoroquinolin-3-amine
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
5,6,7-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This specific substitution pattern can lead to different biological activities and chemical reactivity compared to other fluorinated quinolines .
Eigenschaften
Molekularformel |
C9H5F3N2 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
5,6,7-trifluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
InChI-Schlüssel |
HAIMEMPSFJLKSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=CC(=C(C(=C21)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)










![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
